molecular formula C18H20N6O4S B2854894 1-((6-Hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(4-nitrophenyl)methyl)piperidine-4-carboxamide CAS No. 851969-12-5

1-((6-Hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(4-nitrophenyl)methyl)piperidine-4-carboxamide

Cat. No.: B2854894
CAS No.: 851969-12-5
M. Wt: 416.46
InChI Key: MOKCBFGBANNBIA-UHFFFAOYSA-N
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Description

1-((6-Hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(4-nitrophenyl)methyl)piperidine-4-carboxamide is a complex organic compound featuring a thiazole and triazole fused ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((6-Hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(4-nitrophenyl)methyl)piperidine-4-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Thiazole Ring: Starting with a suitable thioamide and an α-haloketone, the thiazole ring is formed through a cyclization reaction.

    Triazole Formation: The thiazole intermediate undergoes further cyclization with hydrazine derivatives to form the triazole ring.

    Attachment of the Piperidine Ring: The piperidine ring is introduced via nucleophilic substitution reactions, often involving piperidine derivatives and suitable leaving groups.

    Final Coupling: The final step involves coupling the nitrophenyl group to the thiazole-triazole intermediate, typically using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-((6-Hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(4-nitrophenyl)methyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The piperidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

Chemistry: This compound is used as a building block in the synthesis of more complex molecules due to its reactive functional groups.

Biology and Medicine:

    Antimicrobial Agents: Potential use as an antimicrobial agent due to the presence of the thiazole and triazole rings, which are known for their biological activity.

    Anticancer Research: Investigated for its potential anticancer properties, particularly in targeting specific cancer cell pathways.

Industry:

    Pharmaceuticals: Used in the development of new drugs.

    Agriculture: Potential use in the development of agrochemicals.

Comparison with Similar Compounds

    Thiazole Derivatives: Compounds like sulfathiazole and ritonavir.

    Triazole Derivatives: Compounds like fluconazole and voriconazole.

Uniqueness: 1-((6-Hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(4-nitrophenyl)methyl)piperidine-4-carboxamide is unique due to its combined thiazole and triazole rings, which confer a distinct set of chemical and biological properties. This dual-ring system is less common and provides a broader range of potential interactions and activities compared to simpler thiazole or triazole derivatives.

Properties

IUPAC Name

1-[(6-hydroxy-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-(4-nitrophenyl)methyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6O4S/c1-10-20-18-23(21-10)17(26)15(29-18)14(11-2-4-13(5-3-11)24(27)28)22-8-6-12(7-9-22)16(19)25/h2-5,12,14,26H,6-9H2,1H3,(H2,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOKCBFGBANNBIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)[N+](=O)[O-])N4CCC(CC4)C(=O)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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